molecular formula C16H18N2O2S B213889 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

カタログ番号 B213889
分子量: 302.4 g/mol
InChIキー: BBOGMWOLSLPVQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including pain, inflammation, and immune response. In recent years, A-438079 has gained significant attention as a potential therapeutic agent for various diseases.

作用機序

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which contribute to pain and inflammation. 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective antagonist of the P2X7 receptor and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the production of reactive oxygen species and improve mitochondrial function.

実験室実験の利点と制限

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and has high selectivity for the P2X7 receptor. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied in animal models and has shown promising results in preclinical studies. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Furthermore, the pharmacokinetics of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not well understood, which can make it difficult to determine the optimal dosage and administration route.

将来の方向性

There are several future directions for the research and development of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the potential use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of chronic pain and inflammation in humans. Furthermore, there is growing interest in the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of future research is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity.
Conclusion:
In conclusion, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a small molecule antagonist of the P2X7 receptor that has shown promising results in preclinical studies for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. The synthesis method of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is straightforward and efficient, and it has several advantages for lab experiments. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and further research is needed to fully understand its pharmacokinetics and potential therapeutic applications.

合成法

The synthesis of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the condensation of 2-aminothiophenol with 2-bromoethanol to form 2-(2-hydroxyethoxy)benzenethiol, which is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to form the final product. The synthesis method has been described in detail in various research articles and is considered to be a straightforward and efficient method.

科学的研究の応用

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. In preclinical studies, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to effectively block the P2X7 receptor and reduce pain and inflammation in animal models. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

特性

製品名

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

分子式

C16H18N2O2S

分子量

302.4 g/mol

IUPAC名

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,18,19)

InChIキー

BBOGMWOLSLPVQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

正規SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。